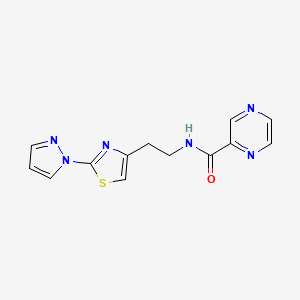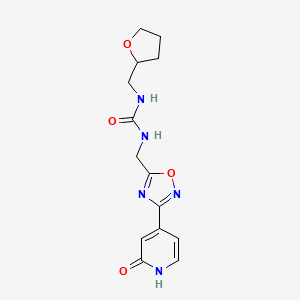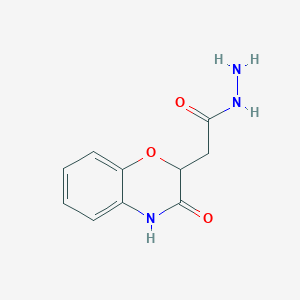![molecular formula C26H21N3OS B2989569 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793873-81-0](/img/structure/B2989569.png)
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with potential applications in various fields of scientific research. The structure comprises a pyrrolo[3,2-d]pyrimidine core, which is known for its bioactivity, making it of significant interest in medicinal chemistry. Its complex structure offers numerous possibilities for interactions at the molecular level, giving it potential as a lead compound in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multistep organic reactions. Key steps may include the formation of the pyrrolo[3,2-d]pyrimidine ring system followed by selective functionalization to introduce the benzylthio and tolyl groups.
Industrial Production Methods: Industrial production of this compound would likely focus on optimizing yield and purity through efficient synthetic routes. Techniques such as high-throughput synthesis and automated reaction monitoring could be employed to scale up the production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the sulfur-containing benzylthio group.
Reduction: Reduction could affect the nitro or carbonyl groups, depending on specific structural variations.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions: Common reagents might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Solvents such as dichloromethane or toluene might be employed to optimize reaction conditions.
Major Products: The major products depend on the specific reactions performed. Oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines, and substitution could introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a scaffold for the development of new synthetic methodologies and to explore reactivity patterns of heterocyclic compounds. Biology: Investigated for its potential to interact with biological macromolecules, possibly acting as enzyme inhibitors or receptor antagonists. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities. Industry: Could serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to enzymes or receptors. The exact mechanism might include inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular pathways.
Similar Compounds
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: Slightly different ring system.
7-phenyl-3-(m-tolyl)-2-thio-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the benzyl group.
2-(benzylthio)-7-methyl-3-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Variation in substitution pattern.
Uniqueness: The uniqueness of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, providing distinct advantages for targeted applications in research and industry.
That’s your deep dive into this fascinating compound. Intrigued by a particular aspect?
Propiedades
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-14-21(15-18)29-25(30)24-23(22(16-27-24)20-12-6-3-7-13-20)28-26(29)31-17-19-10-4-2-5-11-19/h2-16,27H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXYXYVULREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)


![N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2989495.png)

![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)
![N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2989498.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)


![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)
